(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)[(4-methylphenyl)amino]acetonitrile
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)-2-[(4-METHYLPHENYL)AMINO]ACETONITRILE is a complex organic compound that features both an indene and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)-2-[(4-METHYLPHENYL)AMINO]ACETONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indene Derivative: Starting from a suitable indene precursor, the 1,3-dioxo group can be introduced through oxidation reactions.
Nitrile Introduction: The final step involves the formation of the nitrile group, often through dehydration of an amide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
Industry
In industry, it might be used in the development of new materials, such as polymers or advanced coatings, due to its structural properties.
Mechanism of Action
The mechanism by which 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)-2-[(4-METHYLPHENYL)AMINO]ACETONITRILE exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-[(4-chlorophenyl)amino]acetonitrile
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-[(4-methoxyphenyl)amino]acetonitrile
Properties
Molecular Formula |
C18H12N2O2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-hydroxy-N-(4-methylphenyl)-3-oxoindene-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H12N2O2/c1-11-6-8-12(9-7-11)20-15(10-19)16-17(21)13-4-2-3-5-14(13)18(16)22/h2-9,21H,1H3 |
InChI Key |
PRIFNPLQBGUJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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